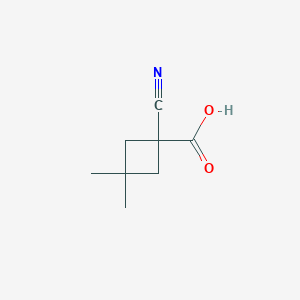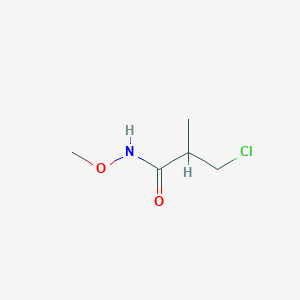
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
概要
説明
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound with the CAS Number: 101301-17-1. It has a molecular weight of 191.19 . This compound is a derivative of isoquinoline and is used as an intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The compound can be synthesized through a one-pot solution-phase parallel synthesis (SPPS) of a small library of new 1,2,3,4-tetrahydroisoquinoline derivatives . The cycloaddition of homophthalic anhydride with aldimines provides a useful access to the preparation of this class of compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)8(5-11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14) and the InChI key is NUKMVZOGJJLXBA-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used in the synthesis of new 1,2,3,4-tetrahydroisoquinoline derivatives . It has also been used in the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids .科学的研究の応用
Scientific Research Applications of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Synthesis and Functionalization
Practical Synthesis Approaches
A functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been synthesized in multiple steps, utilizing dimedone and chlorotetrolic ester for the formation of a tetrasubstituted benzene ring. This synthesis method is notable for its efficiency and minimal requirement for purification steps (Quintiliano & Silva, 2012).
Diverse Synthetic Routes and Applications
Novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives have been synthesized using [2+2+2]- and [4+2]-cycloaddition reactions. These derivatives have significant implications in medicinal chemistry and the development of biologically active compounds (Kotha & Banerjee, 2007).
Novel Amino Acid Derivatives
Benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have been developed by extending the aromatic system of Tic in different orientations. This creation of novel amino acid derivatives demonstrates the compound’s versatility in chemical synthesis (Wang & Mosberg, 1995).
Chemical Reactions and Mechanistic Studies
Oxidative Reactions
Tetrahydroisoquinoline-1-carboxylic acids, which share a structural similarity with this compound, undergo oxidative decarboxylation. These reactions yield high yields of 3,4-dihydroisoquinolines, demonstrating the reactivity and potential applications in synthetic chemistry (Coutts et al., 1980).
Solid-State Melt Isomerization
A study on the eco-friendly equilibrated rearrangement of 2-oxo-3-indolyl acetic acids with 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives has provided insights into thermal rearrangements. This research is crucial for understanding the thermal stability and reactivity of these compounds (Martínez-Gudiño et al., 2019).
Biologically Active Compounds and Pharmaceutical Applications
Diversity-Oriented Synthesis for Medicinal Chemistry
The Tetrahydroisoquinoline-3-carboxylic acid (Tic) core, structurally related to this compound, is a crucial element in several peptide-based drugs. Various synthetic approaches for constructing Tic derivatives, including traditional and recent methods, highlight the compound's significance in developing new pharmaceuticals (Kotha et al., 2014).
Enzymatic Hydrolysis and Enantiopure Derivatives
Dynamic kinetic enzymatic hydrolysis has been used to synthesize enantiomers of tetrahydroisoquinoline-1-carboxylic acid, showing the compound's potential in producing optically pure pharmaceutical intermediates (Paál et al., 2008).
作用機序
Target of Action
It is related to inhibitors of the west nile virus (wnv) protease and molecules having selective central nervous system (cns) action .
Mode of Action
It is known that the compound is related to noncompetitive ampar antagonists, which are known to mediate fast glutamatergic synaptic transmission in the mammalian central nervous system .
Biochemical Pathways
It is known that overactivation of ampar plays a pivotal role in epileptogenesis and glutamate-induced neuronal death .
Result of Action
It is known that the compound is related to noncompetitive ampar antagonists, which are known to have anticonvulsant efficacy .
Safety and Hazards
生化学分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For example, it has been associated with the 2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)-propionate receptor (AMPAR), which mediates fast glutamatergic synaptic transmission in the mammalian central nervous system . Overactivation of AMPAR plays a pivotal role in epileptogenesis and glutamate-induced neuronal death .
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the inhibition of AMPAR, which could potentially lead to neuroprotective effects against neurological pathologies such as epilepsy, ischemia, Parkinson’s disease, and multiple sclerosis .
Molecular Mechanism
It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been associated with the noncompetitive antagonism of AMPAR .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid may vary with different dosages in animal models
Metabolic Pathways
It has been suggested that this compound may interact with various enzymes or cofactors .
Transport and Distribution
It has been suggested that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It has been suggested that this compound may be directed to specific compartments or organelles .
特性
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)8(5-11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKMVZOGJJLXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694555 | |
| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101301-17-1 | |
| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic approaches to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids?
A: A common synthetic route for these compounds is the Castagnoli–Cushman reaction. This reaction involves the cycloaddition of homophthalic anhydride with various imines, typically generated in situ from aldehydes and amines [, ]. The reaction conditions, such as solvent and temperature, can significantly influence the stereochemistry of the resulting product []. For instance, using molecular iodine as a catalyst under mild conditions has been shown to efficiently yield the cis isomer of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids [].
Q2: What are some promising applications of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives?
A: Research suggests potential for these compounds as anticonvulsant agents. For example, derivatives like trans-2-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (PD00735) have demonstrated promising anticonvulsant efficacy []. This activity is attributed to their potential as noncompetitive antagonists of AMPA receptors, which play a critical role in the central nervous system and are implicated in epilepsy [].
Q3: Can 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids be further modified for expanded applications?
A: Yes, these compounds serve as versatile building blocks for diverse polyheterocyclic systems. For instance, 2-methoxy-3-(2-nitrophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, derived from the Castagnoli–Cushman reaction, can be selectively transformed into either substituted dibenzo[c,h][1,6]naphthyridines or indolo[3,2-c]isoquinoline polyheterocycles depending on the reducing agent employed []. This versatility highlights the potential of these compounds for developing novel molecules with a broader range of biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)

![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)

![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)





![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)
![1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione](/img/structure/B1425398.png)
![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)
